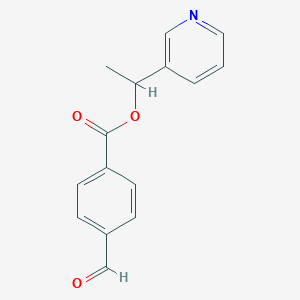

1-Pyridin-3-ylethyl 4-formylbenzoate

説明

特性

IUPAC Name |

1-pyridin-3-ylethyl 4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(14-3-2-8-16-9-14)19-15(18)13-6-4-12(10-17)5-7-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHNIDEHFYKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)OC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and formula of 1-Pyridin-3-ylethyl 4-formylbenzoate

Molecular Formula:

Executive Summary & Physicochemical Profile[3][4][5][6]

1-Pyridin-3-ylethyl 4-formylbenzoate is a specialized ester intermediate used primarily in organic synthesis and medicinal chemistry.[1] It serves as a bifunctional building block, featuring a reactive aldehyde handle for bioconjugation (via Schiff base formation or reductive amination) and a pyridine moiety that modulates solubility and pharmacokinetic properties.[1]

Crucial Distinction: Researchers must note that this compound shares the molecular formula (

Table 1: Physicochemical Specifications

| Parameter | Value | Technical Notes |

| Molecular Formula | Confirmed via elemental composition.[1][2][3][4] | |

| Molecular Weight | 255.27 g/mol | Average mass.[1][2][3] |

| Monoisotopic Mass | 255.0895 Da | High-resolution MS target |

| Stereochemistry | Racemic or Enantiopure | Contains one chiral center at the ethyl linkage. |

| Predicted LogP | 2.4 - 2.8 | Moderately lipophilic; Pyridine N reduces LogP vs. phenyl analog.[1] |

| Solubility | DCM, DMSO, MeOH | Soluble in organic solvents; pH-dependent aqueous solubility.[1] |

| pKa (Pyridine) | ~5.2 | The pyridine nitrogen can be protonated in acidic media.[1] |

Structural Analysis & Spectroscopic Signature

To validate the synthesis of this compound, researchers should look for specific diagnostic signals that differentiate the ester product from the starting materials (4-formylbenzoic acid and 1-(pyridin-3-yl)ethanol).[1]

Diagnostic NMR Signals ( H NMR, 400 MHz, CDCl )

-

Aldehyde Proton (-CHO): A distinct singlet appearing downfield at

10.10 ppm .[1] -

Chiral Methine (-CH-): A quartet at

6.10 ppm , coupling with the methyl group.[1] This shift is characteristic of a proton on a carbon attached to an ester oxygen and an aromatic ring. -

Methyl Group (-CH

): A doublet at -

Pyridine Ring: Distinct splitting pattern (dd/dt) between

7.30 – 8.70 ppm , distinguishing it from the benzoate protons.[1]

Mass Spectrometry Fragmentation Logic

In ESI-MS (Positive Mode), the parent ion

-

Primary Fragment: Loss of the benzoate moiety typically yields the stabilized 1-(pyridin-3-yl)ethyl cation (m/z ~122).[1]

-

Secondary Fragment: The acylium ion of the 4-formylbenzoyl group appears at m/z 133.

Synthetic Methodology (Steglich Esterification)[1]

The most reliable route for synthesizing 1-Pyridin-3-ylethyl 4-formylbenzoate avoids harsh acid chlorides, which can form salts with the pyridine nitrogen.[1] The Steglich Esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) is the protocol of choice.[1]

Reagents Required[3][4][8][9][10][11][12][13]

-

Acid: 4-Formylbenzoic acid (1.0 eq)[1]

-

Alcohol: 1-(Pyridin-3-yl)ethanol (1.1 eq)[1]

-

Coupling Agent: DCC (1.1 eq)

-

Catalyst: DMAP (0.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Protocol

-

Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-formylbenzoic acid (10 mmol) in 50 mL anhydrous DCM.

-

Catalyst Addition: Add DMAP (1 mmol) and stir for 5 minutes at room temperature.

-

Reactant Addition: Add 1-(pyridin-3-yl)ethanol (11 mmol). Cool the mixture to 0°C using an ice bath.

-

Coupling: Dropwise add a solution of DCC (11 mmol) in 10 mL DCM over 15 minutes.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form immediately.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup:

-

Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel 60).

-

Eluent: Gradient of Hexane:Ethyl Acetate (starting 80:20

60:40).[1] -

Target: The product usually elutes after the excess alcohol but before the DCU traces.

-

Synthesis Workflow Diagram

Figure 1: Reaction pathway for the Steglich esterification of 4-formylbenzoic acid.

Applications in Drug Development[1][3]

This molecule is rarely a final drug but serves as a high-value Intermediate or Prodrug Moiety .[1]

Chiral Resolution Agents

The 1-(pyridin-3-yl)ethyl moiety contains a chiral center.[1] By synthesizing this ester using enantiopure alcohol ((R) or (S)), researchers can create diastereomeric salts with chiral acids, facilitating the resolution of complex racemic mixtures in early-phase drug discovery.[1]

pH-Sensitive Linkers

The pyridine ring provides basicity (

Bioconjugation (Schiff Base Formation)

The free aldehyde (-CHO) at the para-position is a "Click Chemistry" handle.[1] It reacts with primary amines (e.g., Lysine residues on proteins or amine-bearing drugs) to form imines (Schiff bases), which can be reduced to stable secondary amines.[1]

Figure 2: Functional decomposition of the molecule highlighting its utility in medicinal chemistry.[1]

References

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] [1]

-

PubChem Database. (2024).[1] Compound Summary for 4-Formylbenzoic acid (CID 12173). National Center for Biotechnology Information.

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 12: Acylation of Alcohols).[1]

-

ChemicalBook. (2024).[1] 1-(3-Pyridyl)ethanol Properties and Synthesis.

Sources

Technical Monograph: Physicochemical Profiling of 1-Pyridin-3-ylethyl 4-formylbenzoate

[1][2][3]

Molecular Architecture & Predicted Physicochemical Properties[1][2][4]

To understand the stability profile, we must first deconstruct the molecule into its functional moieties. The compound is an ester conjugate of 4-formylbenzoic acid and 1-(pyridin-3-yl)ethanol .[1][2][3]

Structural Dissection[1][2]

-

Moiety A (Basic Center): The pyridine ring.[1][3][4][5] The nitrogen atom provides a basic site capable of protonation.[1][3] The 3-position substitution (meta to nitrogen) minimizes steric hindrance but exerts a mild inductive effect.[1][2][3]

-

Moiety B (Labile Linkage): The benzoate ester.[1][3][6] This is the primary site of hydrolytic degradation.[1][3]

-

Moiety C (Electrophile): The para-formyl group (aldehyde).[1][2][3] This group is electron-withdrawing, significantly influencing the electron density of the ester carbonyl and increasing susceptibility to nucleophilic attack (hydrolysis).[1][3]

Predicted pKa Values

The ionization state of the molecule is governed primarily by the pyridine nitrogen.[1][3]

| Ionizable Group | Predicted pKa (aq) | Structural Justification |

| Pyridine Nitrogen ( | 4.8 – 5.2 | The pKa of unsubstituted pyridine is 5.[1][2][3]23. The 1-hydroxyethyl ester side chain at the 3-position is electron-withdrawing (inductive effect, |

| Aldehyde / Ester | Neutral | These groups do not ionize in the physiological pH range (1–14).[1][3] However, the aldehyde can undergo hydration (gem-diol formation) which is pH-dependent but does not constitute a classic Brønsted acid dissociation.[1][2][3] |

Implication for Stability:

At physiological pH (7.4), the pyridine nitrogen will exist primarily in its neutral (unprotonated) form (

pH Stability & Hydrolysis Kinetics[1][2][3][8]

The stability of 1-Pyridin-3-ylethyl 4-formylbenzoate is dictated by the hydrolysis of the ester bond.[1][3] The rate of hydrolysis (

The Effect of the para-Formyl Group

The formyl group (-CHO) is a strong electron-withdrawing group (EWG) (

-

Mechanism: It withdraws electron density from the benzene ring, which in turn withdraws density from the ester carbonyl carbon.

-

Result: The ester carbonyl becomes more electrophilic compared to a standard benzoate. Consequently, this molecule is more labile (unstable) under alkaline conditions than unsubstituted ethyl benzoate.[3]

Hydrolysis Pathways

The degradation follows three distinct kinetic regimes:

-

Specific Acid Catalysis (

): At pH < 3, protonation of the ester carbonyl oxygen activates it for water attack.[3] -

Neutral/Water Reaction (

): At pH 4–6, the reaction is driven by solvent water.[3] This is typically the region of maximum stability (the "pH valley").[1][3] -

Specific Base Catalysis (

): At pH > 8, hydroxide ions directly attack the carbonyl.[1][3] Due to the EWG formyl group, this rate will be significantly accelerated.

Degradation Pathway Diagram

The following diagram illustrates the degradation logic and the influence of pH on the molecular species.

Figure 1: pH-dependent speciation and hydrolysis pathways.[1][2][3] Note the accelerated base hydrolysis risk due to the formyl group.[3]

Experimental Protocols (Self-Validating Systems)

To confirm the theoretical predictions, the following protocols should be executed. These are designed with internal controls to ensure data integrity.[1]

Protocol A: Potentiometric Determination of pKa

Objective: Determine the precise ionization constant of the pyridine nitrogen. Method: Potentiometric titration is superior to UV-Vis here because the pyridine UV chromophore change upon protonation may be subtle and overlapped by the benzoate absorption.[1][3]

Reagents:

-

0.01 M NaOH (Standardized, carbonate-free).

-

Analyte: ~10 mg of 1-Pyridin-3-ylethyl 4-formylbenzoate.[1][2][3]

Workflow:

-

Dissolution: Dissolve the analyte in 20 mL of degassed water containing 0.1 M KCl. Note: If solubility is poor, use a co-solvent (Methanol/Water 20:[2][3]80) and apply the Yasuda-Shedlovsky extrapolation to determining aqueous pKa.[1][2][3]

-

Acidification: Add standardized HCl to lower the pH to ~2.5 (ensuring full protonation).

-

Titration: Titrate with 0.01 M NaOH in small increments (0.05 mL). Record equilibrium pH after each addition.

-

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point of the buffering region.[1][3]

-

Validation: The first derivative plot (

) must show a sharp peak at the equivalence point.[1][3]

Protocol B: pH-Rate Profile (Hydrolysis Kinetics)

Objective: Determine

Experimental Design:

-

Technique: Reverse-Phase HPLC (RP-HPLC) is required to separate the ester from the hydrolysis products (acid and alcohol).[1][2][3]

-

Conditions: Pseudo-first-order kinetics (Buffer in large excess).[1][2][3]

-

Temperature: 25°C and 40°C (Arrhenius plot for shelf-life prediction).[1][2][3]

Buffer System Selection (Constant Ionic Strength

-

pH 2.0 – 3.0: Phosphate buffer.[1]

-

pH 4.0 – 5.5: Acetate buffer.[1]

-

pH 6.0 – 8.0: Phosphate buffer.[1]

-

pH 9.0 – 10.0: Borate buffer.[1]

Step-by-Step Workflow:

Figure 2: Kinetic workflow for determining hydrolytic stability.

Data Treatment:

The hydrolysis follows pseudo-first-order kinetics:

Handling & Storage Recommendations

Based on the chemical structure and predicted reactivity, the following handling protocols are mandatory to maintain compound integrity.

Storage Conditions

-

Temperature: Store at -20°C . The Arrhenius acceleration factor suggests that degradation at Room Temperature (25°C) could be 20-50x faster than at -20°C.[1][2][3]

-

Atmosphere: Store under Argon or Nitrogen . The aldehyde moiety is susceptible to autoxidation to the carboxylic acid (forming 1-pyridin-3-ylethyl terephthalate) upon exposure to atmospheric oxygen.[1][2][3]

-

Moisture: Strictly anhydrous.[1] Desiccators are required.

Formulation Stability

If formulating for liquid dosing:

-

Avoid Alkaline Buffers: Do not formulate in buffers > pH 7.5. The electron-withdrawing formyl group makes the ester half-life very short in basic media.[1][3]

-

Preferred Vehicle: 0.9% Saline or Phosphate Buffer pH 5.5 – 6.0 (The predicted pH of maximum stability).[1][3]

-

Aldehyde Reactivity: Avoid amine-containing buffers (Tris, Glycine) to prevent Schiff base formation with the 4-formyl group.[1][2][3] Use Phosphate, Acetate, or Citrate.

References

-

Perrin, D. D. (1965).[3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[1][7] (Standard reference for pyridine pKa values).

-

Connors, K. A. (1990).[3] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1] (Source for ester hydrolysis mechanisms and pseudo-first-order approximations).

-

Jencks, W. P. (1969).[3] Catalysis in Chemistry and Enzymology. McGraw-Hill.[1][3] (Mechanistic grounding for general base catalysis and substituent effects on ester stability).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[2] Link (Source for

values of formyl group).[1][2][3] -

Bordwell pKa Table. (Accessed 2024). Acidity in DMSO and Water. Link (Reference for comparative pKa data of pyridine derivatives).[1][2][3]

Sources

- 1. scribd.com [scribd.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their CoII complexes in homogeneous and micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

Protocol for the Synthesis of 1-Pyridin-3-ylethyl 4-formylbenzoate: A Key Bifunctional Building Block

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1-Pyridin-3-ylethyl 4-formylbenzoate, a versatile bifunctional molecule of interest to researchers in medicinal chemistry and materials science. The compound's structure, incorporating a reactive aldehyde, a stable ester linkage, and a basic pyridine moiety, makes it a valuable intermediate for the construction of complex molecular architectures and novel chemical probes. The described procedure utilizes a dicyclohexylcarbodiimide (DCC) mediated esterification, a reliable and widely adopted method for coupling carboxylic acids and alcohols under mild conditions. This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring that researchers can confidently replicate and, if necessary, adapt the synthesis for their specific applications. All procedural steps, from reaction setup and monitoring to purification and characterization, are thoroughly detailed.

Introduction and Scientific Rationale

The synthesis of heterocycles bearing multiple, orthogonally reactive functional groups is a cornerstone of modern drug discovery and materials science. The target molecule, 1-Pyridin-3-ylethyl 4-formylbenzoate, is an exemplary scaffold. The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, while the pyridine ring offers a site for quaternization, metal coordination, or hydrogen bonding interactions.[1] The ester functional group links these two key pharmacophores.

The chosen synthetic strategy is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method is preferred over traditional Fischer esterification for several reasons:

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving the sensitive aldehyde functionality which might be prone to side reactions under the harsh acidic and high-temperature conditions of Fischer esterification.

-

High Yields: DCC coupling is known for its high efficiency in forming the ester bond.

-

Broad Applicability: It is a go-to method for coupling sterically hindered or electronically diverse substrates.

The mechanism involves the activation of the carboxylic acid (4-formylbenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. The alcohol (2-(pyridin-3-yl)ethanol), facilitated by the supernucleophilic catalyst DMAP, then attacks this intermediate to form the desired ester, releasing dicyclohexylurea (DCU) as an insoluble byproduct.[2]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of 1-Pyridin-3-ylethyl 4-formylbenzoate (Self-generated image, not from a web source) 4-Formylbenzoic acid reacts with 2-(pyridin-3-yl)ethanol in the presence of DCC and a catalytic amount of DMAP in an anhydrous solvent to yield the target ester and the DCU byproduct.

Materials and Equipment

Reagent and Solvent Properties

All reagents should be of high purity (≥97%) and solvents should be anhydrous grade.

| Reagent | Chemical Formula | MW ( g/mol ) | Key Properties | Supplier Example |

| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | White to yellow powder, M.P. 247-250 °C.[3] | Sigma-Aldrich |

| 2-(Pyridin-3-yl)ethanol | C₇H₉NO | 123.15 | Colorless to pale yellow liquid. | TCI Chemicals |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | White solid, potent skin sensitizer. | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | White solid, toxic, nucleophilic catalyst. | Acros Organics |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Volatile, colorless liquid. | Fisher Scientific |

| Ethyl Acetate, HPLC Grade | C₄H₈O₂ | 88.11 | Solvent for chromatography. | VWR |

| Hexanes, HPLC Grade | C₆H₁₄ | 86.18 | Solvent for chromatography. | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. | EMD Millipore |

| Silica Gel, Flash Grade | SiO₂ | 60.08 | Stationary phase for chromatography (230-400 mesh). | Sorbent Technologies |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Flash chromatography setup (glass column, pump, fraction collector)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is based on a 5.0 mmol scale of the limiting reagent, 4-formylbenzoic acid.

Step 1: Reaction Setup

-

To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-formylbenzoic acid (0.75 g, 5.0 mmol, 1.0 equiv.).

-

Add 2-(pyridin-3-yl)ethanol (0.68 g, 5.5 mmol, 1.1 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.061 g, 0.5 mmol, 0.1 equiv.).

-

Add 30 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture at room temperature until all solids dissolve.

-

Causality Note: Anhydrous conditions are critical. DCC reacts readily with water to form DCU, which quenches the reagent and reduces the yield.

-

Step 2: Reagent Addition and Reaction

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate dry vial, dissolve dicyclohexylcarbodiimide (DCC) (1.24 g, 6.0 mmol, 1.2 equiv.) in 10 mL of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred, cooled reaction mixture over 10 minutes using a syringe. A white precipitate (DCU) will begin to form almost immediately.

-

Causality Note: Slow addition at 0 °C helps to control the initial exotherm of the reaction and minimizes the formation of the unreactive N-acylurea byproduct.

-

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours.

Step 3: Reaction Monitoring

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Eluent System: 1:1 Ethyl Acetate/Hexanes.

-

Visualization: UV light (254 nm). The product should be more nonpolar (higher Rƒ) than the starting carboxylic acid.

-

The reaction is complete when the spot corresponding to 4-formylbenzoic acid is no longer visible.

Caption: Experimental workflow for the synthesis of 1-Pyridin-3-ylethyl 4-formylbenzoate.

Step 4: Work-up and Extraction

-

Once the reaction is complete, filter the mixture through a pad of Celite or filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 10 mL).

-

Combine the filtrates and transfer to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

5% aqueous HCl (2 x 30 mL) - to remove unreacted DMAP and 2-(pyridin-3-yl)ethanol.

-

Saturated aqueous NaHCO₃ (2 x 30 mL) - to remove unreacted 4-formylbenzoic acid.

-

Brine (1 x 30 mL) - to remove residual water.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Step 5: Purification

-

Purify the crude material by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (slurry packed in 5% ethyl acetate in hexanes).

-

Mobile Phase: A gradient of 10% to 50% ethyl acetate in hexanes.

-

Expertise Note: Start with a low polarity eluent to load the column and remove nonpolar impurities. Gradually increase the polarity to elute the product. The pyridine moiety may cause some tailing on the silica; adding 0.5% triethylamine to the eluent can mitigate this effect.

-

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-Pyridin-3-ylethyl 4-formylbenzoate as a pure solid or viscous oil.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include a singlet for the aldehyde proton (~10.0 ppm), aromatic protons for both the pyridine and benzene rings, and two triplets for the -CH₂-CH₂- ethyl bridge.

-

¹³C NMR: Expected signals include two carbonyl carbons (one for the ester, one for the aldehyde), and distinct signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry (ESI+): The calculated exact mass for C₁₅H₁₃NO₃ is 255.0895. Expect to find the [M+H]⁺ ion at m/z 256.0973.

-

FT-IR: Characteristic stretches for the ester C=O (~1720 cm⁻¹), aldehyde C=O (~1700 cm⁻¹), and C-O bonds.

Safety and Handling

-

DCC: is a potent allergen and sensitizer. Always handle in a fume hood and wear nitrile gloves. Avoid inhalation of dust and skin contact.

-

DMAP: is highly toxic if swallowed, inhaled, or absorbed through the skin. Handle with extreme care.

-

DCM: is a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.

Caption: Simplified mechanism of DCC/DMAP-mediated esterification.

References

-

Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information for a related synthesis. This source provides an example of DCC/DMAP coupling in a similar chemical context. Available at: [Link]

-

PubChem. (n.d.). 4-Formylbenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-Pyridyl)ethanol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Coupling conditions for 1-Pyridin-3-ylethyl 4-formylbenzoate in SPPS

Application Note: Optimization of Coupling Conditions for 1-Pyridin-3-ylethyl 4-formylbenzoate in SPPS

Part 1: Strategic Overview & Mechanistic Insight

The integration of 1-Pyridin-3-ylethyl 4-formylbenzoate into Solid-Phase Peptide Synthesis (SPPS) workflows typically serves as the installation of a specialized linker or safety-catch anchor .[1][2] The molecule features two distinct functional ends:[3][4][5]

-

4-Formylbenzoate (Aldehyde): The reactive handle for anchoring to an amino-functionalized resin (e.g., Aminomethyl polystyrene or Rink Amide) via reductive amination .[1][2]

-

1-Pyridin-3-ylethyl Ester: A latent functional group.[1][2] The pyridine moiety suggests potential use as a pH-sensitive or methyl-activatable safety-catch (analogous to Kenner’s safety-catch or photolabile pyridyl esters), stable to standard Fmoc/tBu protocols but cleavable under specific post-synthetic conditions.[1][2]

The Challenge: Coupling aromatic aldehydes (benzaldehydes) to solid supports is kinetically slower than aliphatic aldehydes due to conjugation stability.[2] Furthermore, the presence of the pyridine ring introduces basicity that can interfere with acid-catalyzed imine formation if not properly buffered.[1]

The Solution: We utilize a Two-Step Reductive Amination protocol.[1][2] Unlike "one-pot" methods, separating imine formation from reduction prevents the premature reduction of the aldehyde to an alcohol (a dead-end side product) and ensures high loading efficiency.[1]

Part 2: Critical Reaction Parameters

Solvent System & Water Scavenging

Imine formation is an equilibrium process ($ \text{R-NH}_2 + \text{R-CHO} \rightleftharpoons \text{Imine} + \text{H}_2\text{O} $).[1] To drive this to completion on a solid support:

-

Trimethyl Orthoformate (TMOF): Essential.[2] It acts as a chemical water scavenger, shifting the equilibrium toward the imine.

-

Solvent: A mixture of THF/MeOH (1:1) or DMF/MeOH is preferred.[2] Methanol is crucial as it solvates the borohydride reducing agent effectively in the second step.[2]

Acid Catalysis

The formation of the iminium ion intermediate requires mild acid catalysis.[2]

-

Acetic Acid (AcOH): 1% (v/v) is standard.[2]

-

Pyridinium Buffering: Since the linker contains a pyridine ring, it may buffer the solution. Ensure the pH remains slightly acidic (pH ~5-6) to facilitate imine formation without protonating the resin amine entirely.

Reducing Agents

-

Sodium Cyanoborohydride (NaBH

CN): The gold standard for SPPS.[2] It is selective for imines at pH 5-6 and will not reduce the aldehyde significantly at this pH.[1][2] -

Sodium Triacetoxyborohydride (NaBH(OAc)

): A faster alternative, but less stable in methanol.[2] Use if NaBH

Part 3: Visualization of the Coupling Pathway

The following diagram illustrates the stepwise anchoring mechanism, highlighting the critical intermediate states.

Figure 1: Stepwise reductive amination pathway. The "Dead End" represents the reduction of the aldehyde before imine formation, minimized by the two-step protocol.

Part 4: Detailed Experimental Protocol

Reagents Required:

-

Amino-functionalized resin (e.g., Aminomethyl Polystyrene, 0.5–0.8 mmol/g).[1]

-

Trimethyl Orthoformate (TMOF).[2]

-

Acetic Acid (AcOH).[2]

-

Sodium Cyanoborohydride (NaBH

CN).[2][3] -

Solvents: DMF (anhydrous), MeOH (anhydrous), DCM.

Step 1: Resin Preparation & Swelling[1][2]

-

Weigh the resin into a synthesis reactor with a frit.[2]

-

Swell in DCM for 30 minutes. Drain.

-

Wash with DMF (3 x 2 min).

Step 2: Imine Formation (The "Catch")

This step anchors the linker reversibly. TMOF is critical here.

-

Dissolve 1-Pyridin-3-ylethyl 4-formylbenzoate (3.0 equivalents relative to resin loading) in DMF/TMOF (2:1 v/v) .

-

Note: If solubility is an issue, use THF instead of DMF.

-

-

Add Acetic Acid to a final concentration of 1% (v/v).

-

Add the solution to the resin.[2]

-

Agitate gently (shake, do not stir with magnetic bar) for 2 to 4 hours at Room Temperature.

-

Checkpoint: The extended time ensures equilibrium favors the imine for the aromatic aldehyde.[2]

-

Step 3: Reduction (The "Lock")

This step converts the unstable imine into a stable secondary amine.

-

Do not drain the resin. (Alternatively, drain and quickly re-suspend, but in-situ reduction is often preferred to prevent hydrolysis). Recommendation: For highest purity, drain the imine formation cocktail and immediately add the reduction cocktail.

-

Prepare the Reduction Solution :

-

NaBH

CN (5.0 equivalents) dissolved in DMF/MeOH (3:1 v/v) containing 1% AcOH.[2]

-

-

Agitate for 4 hours (or overnight).

Step 4: Washing & QC

-

Drain the reactor.[2]

-

Wash sequence:

-

DMF (3 x 5 min)

-

MeOH (3 x 5 min) – Crucial to remove boron complexes.

-

DCM (3 x 5 min)

-

-

Validation (Chloranil Test):

-

Perform a Chloranil test (for secondary amines).[2]

-

Positive Result: Dark blue/green beads.[2] (Indicates successful coupling).

-

Negative Result: Colorless/Yellow beads.[1][2] (Indicates failure).

-

Note: The Kaiser test is for primary amines and should be negative (or faint) if conversion is high, but Chloranil is the positive control here.

-

Part 5: Quantitative Data & Troubleshooting

Table 1: Optimization Matrix for 4-Formylbenzoate Coupling

| Parameter | Standard Condition | Optimized Condition | Why? |

| Stoichiometry | 2.0 eq Linker | 3.0 - 4.0 eq Linker | Drives equilibrium for aromatic aldehydes.[1][2] |

| Solvent | DMF | DMF/TMOF (2:1) | TMOF scavenges water, preventing hydrolysis.[2] |

| Catalyst | None | 1% AcOH | Protonates the imine, accelerating reduction.[2] |

| Reducing Agent | NaBH | NaBH | NaBH |

| Temperature | RT | RT (Warm to 40°C if slow) | Heat improves kinetics for steric bulk.[2] |

Troubleshooting Guide

-

Issue: Low Loading (Faint Chloranil Test)

-

Cause: Incomplete imine formation.[2]

-

Fix: Repeat Step 2 with fresh reagents and extend time to 6 hours. Ensure TMOF is fresh.

-

-

Issue: Resin Clumping

-

Issue: Side Reactions on Pyridine

References

-

CEM Corporation. (2025).[2][7] SPPS Reagents Explained: A Complete Guide. CEM.[2][7] [Link]

-

Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

-

Look, G. C., et al. (1995).[2] Trimethylorthoformate: A Mild and Effective Dehydrating Reagent for Solution and Solid Phase Imine Formation.[2] Tetrahedron Letters, 36(17), 2937-2940.[1] [Link]

-

Kikuchi, K., et al. (2022).[2] Synthesis of Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. MDPI Molbank.[2] [Link][4][5][8]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-(Pyridin-3-yl)benzaldehyde 98 127406-55-7 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. designer-drug.com [designer-drug.com]

- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Immobilization of amines on 1-Pyridin-3-ylethyl 4-formylbenzoate resins

Application Note & Protocol Guide

Topic: High-Efficiency Immobilization of Amines on 1-Pyridin-3-ylethyl 4-formylbenzoate Resins via Reductive Amination

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase organic synthesis, combinatorial chemistry, and the development of functionalized materials.

Introduction and Scientific Principle

Solid-phase synthesis is a cornerstone of modern chemical and drug discovery, enabling the rapid and efficient construction of molecular libraries and complex targets by anchoring a starting material to an insoluble support.[1][2] This simplifies purification to a mere filtration and washing process, allowing for the use of excess reagents to drive reactions to completion.[1]

The 1-Pyridin-3-ylethyl 4-formylbenzoate resin is a specialized solid support designed for the covalent immobilization of primary and secondary amines. Its utility stems from the reactive aldehyde (formyl) group, which serves as an electrophilic handle for coupling amines. The core chemical transformation is reductive amination , a robust and widely-used method for forming stable carbon-nitrogen bonds.[3]

The process occurs in two main stages:

-

Imine Formation: A nucleophilic amine attacks the resin's electrophilic aldehyde carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a protonated iminium ion (or a neutral imine/Schiff base).[4][5] This step is reversible and often favored by mildly acidic conditions that catalyze dehydration without fully protonating the reactant amine, which would render it non-nucleophilic.[4]

-

Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to a stable secondary or tertiary amine linkage, thus covalently and irreversibly tethering the molecule of interest to the solid support.[6]

The choice of a mild, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. It is sufficiently reactive to reduce the iminium ion intermediate but generally not reactive enough to reduce the starting aldehyde on the resin, minimizing side reactions and ensuring high coupling efficiency.

This guide provides a comprehensive overview of the underlying chemistry, detailed step-by-step protocols for immobilization, and methods for characterization and validation.

Mechanism of Amine Immobilization

The immobilization process follows a well-established reductive amination pathway. The diagram below illustrates the key chemical transformations occurring on the resin surface.

Caption: Figure 1. Reaction mechanism for reductive amination on the resin.

Experimental Protocols

This section provides detailed, self-validating protocols. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Materials and Equipment

-

Resin: 1-Pyridin-3-ylethyl 4-formylbenzoate resin (e.g., polystyrene-based, 1% DVB cross-linked, 100-200 mesh).

-

Amines: A selection of primary or secondary amines for immobilization.

-

Reagents:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).

-

Acetic Acid (AcOH), glacial.

-

Dichloromethane (DCM), anhydrous.

-

N,N-Dimethylformamide (DMF), anhydrous.

-

Tetrahydrofuran (THF), anhydrous.

-

Methanol (MeOH).

-

Piperidine.

-

-

Equipment:

-

Solid-phase synthesis vessel(s) with fritted bottoms.

-

Shaker or wrist-action shaker.

-

Vacuum filtration apparatus.

-

Standard laboratory glassware.

-

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the resin is paramount for successful solid-phase synthesis. It uncoils the polymer chains, making the reactive aldehyde sites within the bead's interior accessible to reagents in the solution phase.[2] Insufficient swelling is a primary cause of low or incomplete loading.

Procedure:

-

Place the desired amount of resin (e.g., 1.0 g) into a solid-phase synthesis vessel.

-

Add an appropriate solvent to swell the resin. For polystyrene-based resins, DCM or DMF are excellent choices. Use approximately 10-15 mL of solvent per gram of resin.

-

Agitate the suspension on a shaker for at least 30-60 minutes at room temperature. The resin beads should visibly increase in volume.

-

After swelling, drain the solvent by vacuum filtration. The resin is now ready for the coupling reaction.

Protocol 2: General Procedure for Amine Immobilization

Procedure:

-

To the pre-swollen resin in the reaction vessel, add a solution of the desired primary or secondary amine (2.0-3.0 equivalents relative to the resin's loading capacity) in an appropriate anhydrous solvent (e.g., THF or DCM, ~10 mL/g resin).

-

For imine formation: Add glacial acetic acid (1.0 equivalent relative to the amine). The acid catalyzes the formation of the imine intermediate.[4]

-

Agitate the mixture at room temperature for 1 hour. This allows for the equilibrium between the aldehyde/amine and the imine to be established.

-

For reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0-3.0 equivalents relative to the resin's loading capacity), portion-wise to the suspension.

-

Expert Insight: NaBH(OAc)₃ is preferred over NaBH₃CN due to its lower toxicity and its effectiveness under mildly acidic conditions. NaBH₃CN requires careful pH control to avoid the release of toxic HCN gas.

-

-

Seal the vessel and agitate the reaction mixture at room temperature for 4-16 hours (overnight is often convenient).

-

Work-up:

-

Drain the reaction solvent via filtration.

-

Wash the resin sequentially with the following solvents to remove all excess reagents and by-products. Perform each wash for 2-3 minutes with agitation.

-

DMF (3 x 10 mL/g)

-

DCM (3 x 10 mL/g)

-

MeOH (3 x 10 mL/g)

-

-

Dry the resin under high vacuum to a constant weight.

-

Protocol 3: Reaction Monitoring and Validation

To ensure the immobilization is complete, it is essential to test for the presence of unreacted starting material on the resin.

-

Kaiser Test (for Primary Amines): If you are immobilizing a primary amine and want to confirm its presence, this test will give a positive result (blue bead). However, its primary use is to confirm the absence of a primary amine before a coupling step.

-

Chloranil Test (for Secondary Amines): This test is useful for confirming the successful immobilization of a primary amine (which becomes a secondary amine on the resin) or a secondary amine (which becomes a tertiary amine). A positive result (blue or green bead) indicates the presence of a secondary amine.

-

2,4-Dinitrophenylhydrazine (DNPH) Test (for Aldehydes): This is the most direct method to check for reaction completion. A small sample of washed resin is treated with a DNPH solution. A positive result (yellow/orange/red color on the beads) indicates the presence of unreacted aldehyde groups, implying an incomplete reaction.

Procedure (DNPH Test):

-

Prepare a solution of DNPH (0.1 g) in sulfuric acid (0.5 mL) and water (1 mL), then dilute with ethanol (5 mL).

-

Take a small sample of the washed and dried resin (~5 mg) on a spot plate.

-

Add 1-2 drops of the DNPH solution.

-

Observe the color after 5-10 minutes. The absence of color change indicates successful and complete conversion of the aldehyde groups.

Data Presentation and Expected Outcomes

The success of the immobilization is quantified by the loading capacity, which is the concentration of the substrate attached to the resin, typically expressed in mmol/g.

| Amine Type | Typical Equivalents (Amine / Reducer) | Solvent | Reaction Time (h) | Expected Loading Efficiency |

| Primary Aliphatic | 2.0 / 2.0 | THF or DCM | 4 - 8 | > 95% |

| Primary Aromatic (Anilines) | 3.0 / 3.0 | THF + 1% AcOH | 8 - 16 | 85 - 95% |

| Secondary Aliphatic | 3.0 / 3.0 | DCM + 1% AcOH | 12 - 16 | 90 - 98% |

| Sterically Hindered Amines | 3.0 - 4.0 / 3.0 - 4.0 | DMF or NMP | 16 - 24 | 70 - 90% |

Note: Loading efficiency is relative to the initial loading of the formyl resin. Final loading (mmol/g) can be confirmed via elemental analysis by measuring the increase in nitrogen content.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from resin preparation to the final, functionalized product.

Sources

- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 4. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of solid support using 1-Pyridin-3-ylethyl 4-formylbenzoate

[1]

References

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

-

Glen Research. (n.d.). Universal Support III - Mechanism of Cleavage. Retrieved from [Link] (Contextual reference for pyridyl-ethyl linkers in oligo synthesis).

-

ResearchGate. (2024). Synthesis of aldehyde-functionalized monomers and supports. Retrieved from [Link]

Sources

- 1. US20080280891A1 - Anti-cancer agents and uses thereof - Google Patents [patents.google.com]

- 2. 2166824-74-2_CAS号:2166824-74-2_2-[(3-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde - 化源网 [chemsrc.com]

- 3. 1326830-78-7_CAS号:1326830-78-7_2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one - 化源网 [m.chemsrc.com]

- 4. Pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. syntheticpages.org [syntheticpages.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Optimization of Reaction Time for 1-Pyridin-3-ylethyl 4-formylbenzoate Coupling

Introduction

1-Pyridin-3-ylethyl 4-formylbenzoate is a bifunctional molecule of significant interest in pharmaceutical and materials science research. Its structure incorporates a pyridine moiety, a common pharmacophore, and a formyl group, which serves as a versatile synthetic handle for further molecular elaboration. The efficient synthesis of this target molecule is paramount for its application in drug discovery and development. This application note provides a detailed guide for the optimization of the coupling reaction time for the synthesis of 1-Pyridin-3-ylethyl 4-formylbenzoate, focusing on the widely used Steglich esterification method. The principles and protocols described herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

The core of this guide is built upon the esterification of 4-formylbenzoic acid with 1-(pyridin-3-yl)ethanol. To achieve this, a robust and mild coupling method is required. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is an excellent choice for this transformation, particularly when dealing with substrates that may be sensitive to more acidic or harsh conditions.[1][2] A key challenge in any synthetic process is the optimization of reaction parameters to maximize yield and minimize reaction time, thereby improving overall efficiency. This note will systematically explore the optimization of reaction time for this specific coupling.

Reaction Scheme

The overall reaction for the synthesis of 1-Pyridin-3-ylethyl 4-formylbenzoate is depicted below:

Where Py = Pyridin-3-yl and Ph = Phen-1,4-diyl

This reaction involves the coupling of 1-(pyridin-3-yl)ethanol with 4-formylbenzoic acid, facilitated by DCC and a catalytic amount of DMAP. The by-product of this reaction is dicyclohexylurea (DCU), which is sparingly soluble in many organic solvents and can often be removed by filtration.[3]

Materials and Methods

Materials

-

4-Formylbenzoic acid (≥98%)

-

Dicyclohexylcarbodiimide (DCC) (≥99%)

-

4-Dimethylaminopyridine (DMAP) (≥99%)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Apparatus for thin-layer chromatography (TLC)

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocols

Synthesis of 1-(Pyridin-3-yl)ethanol

While commercially available, 1-(pyridin-3-yl)ethanol can be synthesized through various methods, including the reduction of 3-acetylpyridine. A common laboratory-scale procedure involves the reduction of (3-pyridinyl)acetic acid hydrochloride salt with lithium aluminum hydride in tetrahydrofuran.[6]

Synthesis of 4-Formylbenzoyl Chloride (Alternative Acylating Agent)

For certain applications, the more reactive 4-formylbenzoyl chloride can be used. This is typically synthesized by treating 4-formylbenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[7][8][9] The resulting acid chloride can then be reacted directly with 1-(pyridin-3-yl)ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.

General Protocol for Steglich Esterification

The following protocol outlines the general procedure for the DCC/DMAP mediated coupling of 1-(pyridin-3-yl)ethanol and 4-formylbenzoic acid. This protocol will be the basis for the reaction time optimization studies.

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylbenzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous dichloromethane (DCM).

-

Add 1-(pyridin-3-yl)ethanol (1.1 eq) to the solution.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for the desired amount of time (this will be the variable in the optimization study).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization of Reaction Time

To determine the optimal reaction time, a series of parallel experiments will be conducted using the general protocol described above. The reaction time will be varied while all other parameters are kept constant.

Table 1: Experimental Design for Reaction Time Optimization

| Experiment | 4-Formylbenzoic Acid (mmol) | 1-(Pyridin-3-yl)ethanol (mmol) | DCC (mmol) | DMAP (mmol) | Anhydrous DCM (mL) | Reaction Time (h) |

| 1 | 1.0 | 1.1 | 1.2 | 0.1 | 10 | 1 |

| 2 | 1.0 | 1.1 | 1.2 | 0.1 | 10 | 2 |

| 3 | 1.0 | 1.1 | 1.2 | 0.1 | 10 | 4 |

| 4 | 1.0 | 1.1 | 1.2 | 0.1 | 10 | 8 |

| 5 | 1.0 | 1.1 | 1.2 | 0.1 | 10 | 12 |

| 6 | 1.0 | 1.1 | 1.2 | 0.1 | 10 | 24 |

The yield of the purified 1-Pyridin-3-ylethyl 4-formylbenzoate will be determined for each experiment to identify the reaction time that provides the best balance between reaction completion and potential side product formation.

Data Presentation and Visualization

Expected Results

The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of the product. The isolated yield of the desired ester will be calculated for each time point.

Table 2: Expected Yield vs. Reaction Time

| Reaction Time (h) | Isolated Yield (%) |

| 1 | Expected to be low |

| 2 | Expected to increase |

| 4 | Expected to be near maximum |

| 8 | Expected to plateau |

| 12 | Expected to remain high |

| 24 | Potential for slight decrease due to side reactions |

Experimental Workflow Diagram

Caption: Experimental workflow for the optimization of reaction time.

Reaction Mechanism Diagram

The Steglich esterification proceeds through a well-established mechanism.[2][10] The key steps are the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

Caption: Mechanism of the Steglich Esterification.

Discussion of Causality and Trustworthiness

The choice of the Steglich esterification is deliberate. It is a mild and efficient method for forming esters, especially when one of the coupling partners is sensitive to harsh conditions.[1][2] The use of DCC as a coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be prone to rearrangement to a less reactive N-acylurea. The addition of a catalytic amount of DMAP is crucial for accelerating the reaction and minimizing this side reaction.[2] DMAP acts as a superior nucleophile, intercepting the O-acylisourea to form a highly electrophilic acylpyridinium salt, which is then readily attacked by the alcohol.

The trustworthiness of this protocol is ensured by the self-validating nature of the experimental design. By systematically varying only the reaction time while keeping all other parameters constant, any observed differences in yield can be confidently attributed to this variable. The inclusion of standard workup and purification procedures ensures the isolation of a pure product, allowing for accurate yield determination. Furthermore, the characterization of the final product by NMR and mass spectrometry will confirm its identity and purity, validating the success of the synthesis.

For reactions that may be sluggish or where the removal of DCU proves difficult, alternative coupling methods such as the Mitsunobu reaction could be considered.[11][12][13][14] The Mitsunobu reaction, which typically employs a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD), can be a powerful alternative for ester formation.[12][13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the optimization of the reaction time for the synthesis of 1-Pyridin-3-ylethyl 4-formylbenzoate via Steglich esterification. By following the detailed experimental procedures and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable bifunctional molecule. The systematic approach to optimization presented here can also be adapted to other coupling reactions, serving as a general guide for process improvement in synthetic chemistry.

References

-

Benchchem. 4-Formylbenzoyl chloride | 16173-52-7.

-

Beilstein Journals. ADDP and PS-PPh 3 : an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.

-

The Royal Society of Chemistry. Electronic Supplementary Information.

-

Wikipedia. Mitsunobu reaction.

-

LookChem. 4-Formylbenzoyl chloride.

-

ResearchGate. Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a.

-

Organic Chemistry Portal. Mitsunobu Reaction.

-

PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

-

Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

-

CymitQuimica. 1-(Pyridin-3-yl)ethanol.

-

ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?

-

Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

PrepChem.com. Synthesis of 2-(3-Pyridinyl)ethanol.

-

A Chemtek. (R)-1-(3-Pyridyl)ethanol.

-

Organic Chemistry Portal. Acid to Ester - Common Conditions.

-

MySkinRecipes. 4-Formylbenzoyl chloride.

-

Organic Syntheses Procedure. Benzoyl chloride, 4-pentyl.

-

Organic Syntheses Procedure. Esterification of Carboxylic Acids with.

-

Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl).

-

Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

-

Organic Chemistry Portal. Steglich Esterification.

-

YouTube. Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.

-

PrepChem.com. Synthesis of 4-formylbenzoic acid t-butyl ester.

-

ResearchGate. Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2.

-

Organic Syntheses Procedure. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.

-

International Union of Crystallography. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

-

Chemistry LibreTexts. 3: Esterification (Experiment).

-

MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

-

Google Patents. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(Pyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]

- 5. achemtek.com [achemtek.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Formylbenzoyl chloride | 16173-52-7 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. lookchem.com [lookchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection for 1-Pyridin-3-ylethyl 4-formylbenzoate Reactions

Executive Summary

1-Pyridin-3-ylethyl 4-formylbenzoate is a bifunctional intermediate possessing three distinct chemical handles: a basic pyridine ring, a labile ester linkage, and a reactive formyl (aldehyde) group.[1][2][3] Its structural complexity—often involving a chiral center at the 1-(pyridin-3-yl)ethyl position—demands a rigorous solvent selection strategy to prevent racemization, hydrolysis, or unwanted side reactions (e.g., acetalization) during downstream functionalization.

This guide provides an evidence-based framework for solvent selection, focusing on Reductive Amination (the primary application for the formyl group) and Storage/Stability . We prioritize "Green" solvent alternatives (2-MeTHF, EtOAc) over traditional chlorinated solvents (DCM, DCE) while maintaining high reaction fidelity.

Physicochemical Profile & Solubility Matrix

Understanding the "personality" of the molecule is the first step in process design.

-

Amphoteric Nature: The pyridine nitrogen (pKa ~5.[4][3]2) makes the molecule basic.[5] In acidic media (pH < 4), it protonates, increasing water solubility but risking ester hydrolysis.[4]

-

Electrophilicity: The 4-formyl group is highly reactive toward nucleophiles.[1][2][3] In alcoholic solvents (MeOH, EtOH), it exists in equilibrium with its hemiacetal, which can retard reaction rates or alter selectivity.[4]

-

Chiral Lability: If the 1-pyridin-3-ylethyl moiety is enantiopure, the benzylic-like proton (alpha to the pyridine ring and the ester oxygen) is susceptible to abstraction by strong bases, leading to racemization.[1][2]

Table 1: Solvent Compatibility Matrix[2][3][4]

| Solvent Class | Representative | Solubility | Green Score* | Suitability | Technical Notes |

| Chlorinated | DCM, DCE | Excellent | Red (Banned/Sub) | High | Traditional standard.[1][2][3] Excellent solubility but severe environmental/health hazards.[4] Avoid if possible. |

| Ethers | THF, 2-MeTHF | Excellent | Green (Rec.)[3][6] | Optimal | 2-MeTHF is the preferred solvent.[1][2][7] Higher boiling point than THF, better phase separation, and derived from renewable sources.[4] |

| Esters | EtOAc, iPrOAc | Good | Green (Rec.)[4] | High | Good for workups.[4] Avoid if using strongly nucleophilic amines that might transesterify (slow, but possible).[4] |

| Alcohols | MeOH, EtOH | Good | Green (Rec.)[4] | Medium | Caution: Forms hemiacetals with the aldehyde.[4][3] Can be used for reductive amination but may require excess reducing agent.[4] |

| Hydrocarbons | Hexane, Heptane | Poor | Green (Rec.) | Low | Useful only as antisolvents for crystallization.[4][3] |

| Aqueous | Water | pH-Dep.[1][2][3] | Green (Rec.) | Low | Insoluble at neutral pH.[4] Soluble at pH < 4 (pyridinium salt) but high risk of ester hydrolysis.[4] |

*Green Score based on Sanofi and GSK Solvent Selection Guides [1, 2].[4]

Strategic Decision Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on the intended transformation.

Figure 1: Decision matrix for solvent selection.[1][2] Note the prioritization of 2-MeTHF for high-nucleophilicity amines to prevent side reactions with the ester linker.

Detailed Protocol: Reductive Amination in 2-MeTHF

This protocol replaces the traditional DCE/DCM method with 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] This solvent offers superior phase separation during workup and higher stability for organometallic intermediates, while avoiding the toxicity of chlorinated solvents [3].[4]

Objective

To convert the 4-formyl group to a secondary amine without hydrolyzing the ester or racemizing the pyridine-ethyl center.[1][2][3]

Materials

-

Substrate: 1-Pyridin-3-ylethyl 4-formylbenzoate (1.0 equiv)

-

Amine: 1.1–1.2 equiv (e.g., Morpholine, Benzylamine)[4]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv, optional for weak amines)

Step-by-Step Procedure

-

Preparation:

-

Charge the reaction vessel with 1-Pyridin-3-ylethyl 4-formylbenzoate (1.0 equiv).[1][2]

-

Add 2-MeTHF (concentration 0.1 M to 0.2 M).[2][3] Note: 2-MeTHF dissolves the substrate readily.[1][2]

-

Add the Amine (1.1 equiv).

-

Critical Step: If the amine is a weak nucleophile (e.g., aniline), add AcOH (1.0 equiv) to catalyze imine formation.[4] For basic alkyl amines, this may not be necessary.[4]

-

-

Imine Formation (Pre-equilibrium):

-

Reduction:

-

Add STAB (1.5 equiv) in a single portion.[4] Note: STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity in the presence of esters.

-

Stir at Room Temperature for 2–16 hours.

-

-

Workup (Self-Validating Phase Separation):

-

Quench the reaction with saturated aqueous NaHCO3 .

-

Advantage:[1][7][8] 2-MeTHF forms a distinct upper layer with water (unlike THF which is miscible).

-

Separate the layers.[4][3][7][9] Extract the aqueous layer once with 2-MeTHF.[1][2]

-

Wash combined organics with Brine.[4]

-

Dry over Na2SO4 and concentrate.[4]

-

-

Purification:

-

The crude product in 2-MeTHF can often be directly crystallized by adding an antisolvent (Heptane) or purified via flash chromatography (EtOAc/Heptane).

-

Why This Works (Causality)

-

Solvent: 2-MeTHF is aprotic, preventing hemiacetal formation (unlike MeOH).[3] It is stable to STAB.

-

Reductant: STAB is mild and does not reduce the benzoate ester or the pyridine ring under these conditions.

-

pH Control: Using AcOH buffers the system, preventing the high basicity that could racemize the chiral ethyl linker [4].[4]

Stability Protocol: Hydrolysis Monitoring

Because the molecule contains a benzoate ester, it is susceptible to hydrolysis, particularly if the "1-pyridin-3-ylethyl" group acts as a leaving group (stabilized by the pyridine ring).[1][2]

Test Method

-

Dissolve 10 mg of substrate in 1 mL of the target solvent (e.g., wet 2-MeTHF vs. wet MeOH).[3]

-

Add 10% v/v water (or buffer at pH 7.4 to simulate physiological conditions).[4]

-

Incubate at 40°C.

-

Analysis: Inject onto HPLC (C18 column, Acetonitrile/Water gradient) at t=0, 4h, 24h.

-

Pass Criteria: >99% recovery of parent peak. Formation of 4-formylbenzoic acid or 1-(pyridin-3-yl)ethanol indicates instability.[1][2][3]

Data Insight: Benzoate esters are generally stable at neutral pH.[4][3] However, in MeOH , transesterification to Methyl 4-formylbenzoate is a significant risk if catalytic base (e.g., from the amine reactant) is present.[4] 2-MeTHF avoids this pathway entirely.

Reaction Pathway & Troubleshooting

The following diagram maps the potential pathways and pitfalls.

Figure 2: Reaction pathways highlighting the target amine synthesis versus hydrolytic and stereochemical degradation risks.[1][2][3]

References

-

Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[4][3] Organic Process Research & Development, 2013, 17(12), 1517–1525.[4] Link

-

CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[4][1][3] Green Chemistry, 2016, 18, 288-296.[4] Link

-

2-MeTHF Advantages: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2][3][6] ChemSusChem, 2012, 5(8), 1369–1379.[4] Link

-

Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[4] Link

Sources

- 1. 1-PYRIDIN-4-YL-ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. 5096-11-7|(S)-1-(3-Pyridyl)ethanol|BLD Pharm [bldpharm.com]

- 3. 3-甲酰基-4-羟基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Showing Compound Pyridine (FDB014733) - FooDB [foodb.ca]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. scispace.com [scispace.com]

- 9. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

Preventing oxidation of the formyl group in 1-Pyridin-3-ylethyl 4-formylbenzoate

A Guide to Preventing Oxidation of the Formyl Group

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Pyridin-3-ylethyl 4-formylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge encountered during its synthesis and subsequent reactions: the unwanted oxidation of the formyl group. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the formyl group on my 1-Pyridin-3-ylethyl 4-formylbenzoate so susceptible to oxidation?

A1: Aldehyde functional groups, such as the formyl group on the benzoate ring, are inherently prone to oxidation. This is due to the presence of a hydrogen atom attached to the carbonyl carbon.[1][2] This C-H bond can be readily cleaved by a wide range of oxidizing agents, leading to the formation of the corresponding carboxylic acid. Even atmospheric oxygen can cause slow oxidation over time, a process known as autoxidation.[3][4][5]

Q2: What are the common signs of formyl group oxidation in my sample?

A2: The primary indicator of oxidation is the appearance of 1-Pyridin-3-ylethyl 4-carboxybenzoate as an impurity. This can be detected by several analytical techniques:

-

NMR Spectroscopy: You may observe the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm).

-

Mass Spectrometry: An increase in the molecular weight corresponding to the addition of an oxygen atom will be observed.

-

Chromatography (TLC, HPLC): A new, more polar spot or peak will appear, representing the carboxylic acid.

Q3: Can the pyridine ring in the molecule be oxidized?

A3: The pyridine ring is generally stable to oxidation under many conditions.[1][6] However, it is not completely inert. Strong oxidizing agents can lead to the formation of pyridine N-oxide.[7] This is particularly relevant if the reaction conditions involve peracids or other potent oxidants. For most standard procedures aimed at modifying other parts of the molecule, the pyridine ring will remain intact.

Q4: I need to perform a reaction on the ester portion of the molecule. How can I do this without oxidizing the formyl group?

A4: This is a classic chemoselectivity problem. Since aldehydes are generally more reactive than esters, protecting the formyl group is the most robust strategy.[8] Converting the aldehyde to an acetal is a highly effective method.[9][10] Acetals are stable under neutral to strongly basic conditions, which are often employed for reactions involving esters (e.g., saponification, transesterification).[10][11]

Troubleshooting Guide

| Symptom | Possible Cause(s) | Recommended Solution(s) |

| Low yield of desired product; significant amount of carboxylic acid byproduct detected. | 1. Oxidizing agent present in reagents or solvents: Peroxides in ether solvents or impurities in other reagents. 2. Air (Oxygen) exposure: Prolonged reaction times or workup procedures with exposure to air. 3. Incompatible reaction conditions: Use of reagents that are known to oxidize aldehydes (e.g., strong oxidants, some metal catalysts under aerobic conditions). | 1. Purify solvents and reagents: Use freshly distilled or peroxide-free solvents. Ensure the purity of all starting materials. 2. Perform reactions under an inert atmosphere: Use nitrogen or argon to blanket the reaction mixture, especially for lengthy procedures. 3. Protect the formyl group: If the reaction conditions are harsh or involve potential oxidants, protect the aldehyde as an acetal before proceeding. |

| Formation of pyridine N-oxide observed. | Use of strong oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide with a catalyst. | Select a milder oxidizing agent if oxidation is intended for another part of the molecule. If not, avoid these reagents altogether. |

| Complex mixture of products, including both formyl oxidation and ester cleavage. | Use of strongly basic and oxidizing conditions simultaneously. | Protect the formyl group as an acetal. Acetals are stable to basic conditions, allowing for selective reaction at the ester functionality.[10][11] |

Key Experimental Protocols

Protocol 1: Acetal Protection of the Formyl Group

This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and effective method for protecting aldehydes.

Materials:

-

1-Pyridin-3-ylethyl 4-formylbenzoate

-

Ethylene glycol (2-3 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq.)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-Pyridin-3-ylethyl 4-formylbenzoate, toluene, ethylene glycol, and a catalytic amount of p-TsOH.

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected product. This product can typically be used in the next step without further purification.

Protocol 2: Deprotection of the Acetal

This protocol regenerates the formyl group from the acetal.

Materials:

-

Acetal-protected 1-Pyridin-3-ylethyl 4-formylbenzoate

-

Acetone

-

Water

-

Dilute hydrochloric acid (e.g., 1 M HCl) or another acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or another suitable organic solvent

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the acetal-protected compound in a mixture of acetone and water.

-

Add a catalytic amount of dilute HCl.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 1-Pyridin-3-ylethyl 4-formylbenzoate.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the mechanism of formyl group oxidation and the protection/deprotection strategy.

Caption: Mechanism of Aldehyde Oxidation.

Caption: Acetal Protection/Deprotection Workflow.

References

-

JoVE. (2023, April 30). Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

-

ResearchGate. (2019, March 6). What are the product of degradation from Pyridine?[Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

-

Wikipedia. Pyridine. [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

-

Chemguide. oxidation of aldehydes and ketones. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

PubChem. Methyl 4-Formylbenzoate. [Link]

-

Chemistry Steps. Converting Carboxylic Acids to Esters. [Link]

-

OrgoSolver. Acid Chloride to Ester (ROH, pyridine). [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

-

Wikipedia. Protecting group. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. AGU Fall Meeting 2020 [agu.confex.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgosolver.com [orgosolver.com]

Technical Support Center: Purification of 1-Pyridin-3-ylethyl 4-formylbenzoate

Welcome to the technical support center for the purification of 1-Pyridin-3-ylethyl 4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the underlying principles of common purification challenges and offer validated protocols to address them effectively.

Understanding the Chemistry: Synthesis and Common Byproducts

1-Pyridin-3-ylethyl 4-formylbenzoate is typically synthesized via esterification of 3-pyridineethanol with 4-formylbenzoic acid. The choice of coupling method significantly influences the byproduct profile. Two common methods are Steglich esterification and the Mitsunobu reaction.

-

Steglich Esterification : This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] While effective, this reaction can produce byproducts that complicate purification.

-

Mitsunobu Reaction : This reaction employs a phosphine, like triphenylphosphine (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] The Mitsunobu reaction is known for generating byproducts that can be challenging to remove.[5][6]

The primary purification challenges arise from unreacted starting materials and reagent-derived byproducts.

| Potential Impurity | Originating Reaction | Reason for Difficulty in Removal |

| 3-Pyridineethanol | Both | Polar nature can lead to streaking in normal-phase chromatography. |

| 4-Formylbenzoic Acid | Both | Acidic nature can interact with silica gel; may require baseline separation. |